Dibenzo[fg,st]hexacene
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Overview
Description
Dibenzo[fg,st]hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₂H₁₈. It is a member of the larger family of polycyclic aromatic hydrocarbons, which are compounds composed of multiple aromatic rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[fg,st]hexacene typically involves the cyclodehydrogenation of suitable precursors. One common method is the oxidative cyclodehydrogenation of hexacene precursors using reagents such as iron(III) chloride or molybdenum(V) chloride. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired polycyclic structure .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key steps involve the preparation of suitable precursors, followed by cyclodehydrogenation under controlled conditions. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclodehydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[fg,st]hexacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Dibenzo[fg,st]hexacene has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and field-effect transistors.
Materials Science: It is studied for its potential in creating novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which dibenzo[fg,st]hexacene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for the delocalization of electrons, which contributes to its unique electronic properties. These properties enable interactions with other molecules and materials, making it useful in various applications such as organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[fg,op]tetracene
- Dibenzo[hi,uv]hexacene
- Dibenzo[jk,a1b1]octacene
Uniqueness
Dibenzo[fg,st]hexacene is unique due to its specific arrangement of aromatic rings, which results in distinct electronic properties compared to other polycyclic aromatic hydrocarbons. Its structure allows for unique interactions with other molecules and materials, making it a valuable compound for research in organic electronics and materials science .
Properties
CAS No. |
313-97-3 |
---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[17.11.1.14,12.02,17.06,11.021,26.027,31.016,32]dotriaconta-1(30),2,4,6,8,10,12(32),13,15,17,19,21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-9-23-19(7-1)15-21-17-29-28-14-6-12-26-24-10-4-2-8-20(24)16-22(32(26)28)18-30(29)27-13-5-11-25(23)31(21)27/h1-18H |
InChI Key |
JEMVEIWDDNPRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC6=CC7=CC=CC=C7C8=C6C(=CC=C8)C5=CC4=CC2=C1 |
Origin of Product |
United States |
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